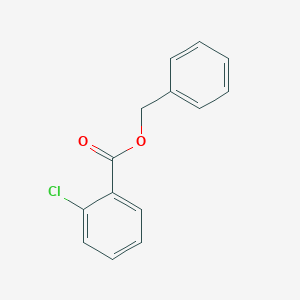
Benzyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-chlorobenzoate is an organic compound that is commonly used in scientific research. It is a white crystalline substance that is soluble in organic solvents such as ethanol and acetone. This compound is used in various applications, including as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.
Mécanisme D'action
The mechanism of action of Benzyl 2-chlorobenzoate is not well understood. However, it is believed to act as an acylating agent, which means that it can add an acyl group to a molecule. This property makes it useful in organic synthesis, where it can be used to introduce an acyl group into a molecule.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects. However, it is important to note that the compound has not been extensively studied in this regard, and further research is needed to fully understand its effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzyl 2-chlorobenzoate in lab experiments is its ability to act as an acylating agent, which makes it useful in organic synthesis. Additionally, this compound is relatively inexpensive and readily available, making it a popular choice for many researchers.
One of the limitations of using this compound in lab experiments is that it can be hazardous if not handled properly. The compound is flammable and can cause skin and eye irritation. Additionally, it can react violently with water and other reactive chemicals, making it important to handle with care.
Orientations Futures
There are many future directions for research on Benzyl 2-chlorobenzoate. One area of research could focus on understanding the mechanism of action of the compound, which is not well understood. Additionally, further research could explore the potential biochemical and physiological effects of the compound on living organisms. Finally, future research could focus on the development of new synthetic methods for this compound and its derivatives, which could have important applications in various fields of science.
Méthodes De Synthèse
The synthesis of Benzyl 2-chlorobenzoate can be achieved through various methods. One of the most commonly used methods is the Friedel-Crafts acylation of benzyl chloride with 2-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction results in the formation of this compound and hydrogen chloride gas. Another method involves the reaction of benzyl alcohol with 2-chlorobenzoic acid using a dehydrating agent such as thionyl chloride. The reaction results in the formation of this compound and water.
Applications De Recherche Scientifique
Benzyl 2-chlorobenzoate is used in various scientific research applications. It is commonly used as a reagent in organic synthesis to prepare other organic compounds. This compound is also used as a starting material for the synthesis of other compounds such as benzodiazepines, which are used as sedatives and anxiolytics. Additionally, this compound is used in the preparation of liquid crystals, which have applications in electronic displays.
Propriétés
Numéro CAS |
7579-40-0 |
|---|---|
Formule moléculaire |
C14H11ClO2 |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
benzyl 2-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
IJIVXOPMPSQRSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Cl |
Autres numéros CAS |
7579-40-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)
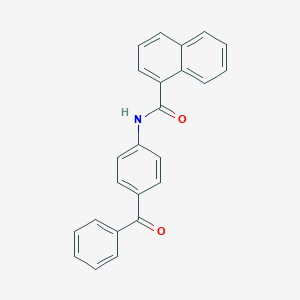
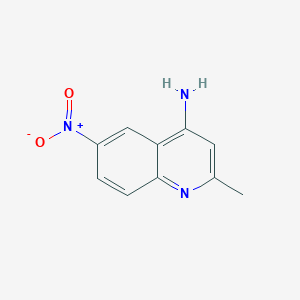
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
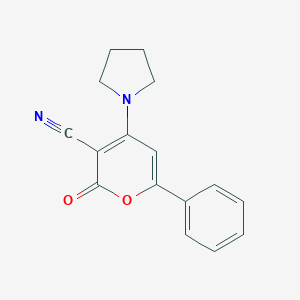
![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)
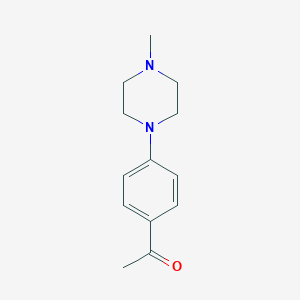
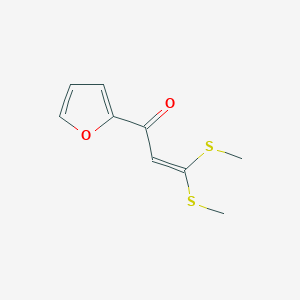
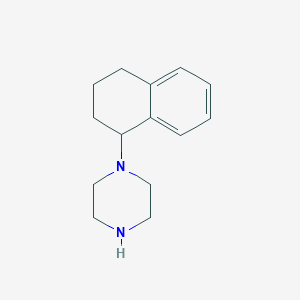

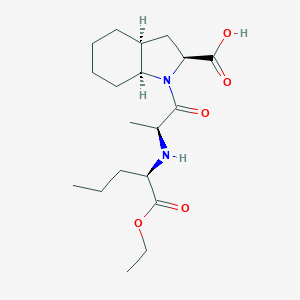
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)